tert-butyl 3-chloro-2-hydroxypropylcarbaMate
Description
tert-Butyl 3-chloro-2-hydroxypropylcarbamate is a carbamate derivative characterized by a tert-butyl-protected amine group, a chlorinated carbon, and a hydroxyl group on a propyl backbone. It serves as a key intermediate in organic synthesis, particularly in the preparation of functionalized compounds for applications such as dental resins (e.g., conversion to iodo analogs) . Its structure imparts reactivity for nucleophilic substitutions and modifications, making it valuable in medicinal and materials chemistry.
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCERVHZUVNOSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloro-2-hydroxypropylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 3-chloro-2-hydroxypropylamine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloro-2-hydroxypropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new carbamate derivative, while oxidation can produce a carbonyl-containing compound .
Scientific Research Applications
Medicinal Chemistry
A. Neuroprotective Properties
Recent studies have indicated that tert-butyl 3-chloro-2-hydroxypropylcarbamate exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptide, which is implicated in Alzheimer's disease. In vitro studies demonstrated that this compound can protect astrocytes from cell death induced by amyloid-beta1-42, thereby reducing inflammation and oxidative stress markers such as TNF-α and free radicals .
B. Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for further modifications that can lead to the development of more complex molecules with enhanced biological activities. For example, it can be used to synthesize derivatives that may act as acetylcholinesterase inhibitors, providing potential therapeutic avenues for treating cognitive disorders .
Agricultural Applications
A. Herbicides and Pesticides
This compound has been explored for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its chemical structure allows it to interact with specific biological pathways in plants and pests, potentially leading to effective control measures against various agricultural threats. The compound's efficacy and safety profiles are currently under investigation to determine its viability as a commercial product .
Material Science
A. Polymer Chemistry
In material science, this compound is being studied for its role in polymer synthesis. The compound can be utilized as a reactive monomer or cross-linking agent in the production of novel polymers with tailored properties for specific applications, such as improved mechanical strength or thermal stability .
B. Coatings and Adhesives
The incorporation of this compound into coatings and adhesives is being researched due to its potential to enhance adhesion properties and resistance to environmental factors. This could lead to advancements in protective coatings for various substrates, including metals and plastics .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Neuroprotection | Inhibits amyloid-beta aggregation |
| Synthesis of pharmaceutical intermediates | Development of cognitive disorder treatments | |
| Agricultural Science | Herbicides and pesticides | Effective control against agricultural pests |
| Material Science | Polymer chemistry | Production of novel polymers with tailored properties |
| Coatings and adhesives | Enhanced adhesion and environmental resistance |
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-2-hydroxypropylcarbamate primarily involves its role as a protecting group. It forms stable carbamate linkages with amines, protecting them from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Halogen-Substituted Carbamates
- tert-Butyl 3-Iodo-2-hydroxypropylcarbamate :
Synthesized via nucleophilic substitution of the chloro group in tert-butyl 3-chloro-2-hydroxypropylcarbamate using NaI in acetone (70% yield) . The iodo derivative exhibits lower stability due to the weaker C–I bond compared to C–Cl, but higher reactivity in further substitutions.- Key Data :
| Property | Chloro Derivative | Iodo Derivative |
|---|---|---|
| Leaving Group Ability | Moderate (Cl⁻) | High (I⁻) |
| Reaction Yield | N/A (precursor) | 70% |
| Stability | Higher (C–Cl bond) | Lower (C–I bond) |
- tert-Butyl (3-Bromo-2-hydroxypropyl)carbamate: Not directly mentioned in evidence, but bromo analogs typically show intermediate reactivity between chloro and iodo derivatives. Reaction yields and conditions (e.g., NaBr vs. NaI) may vary.
Hydroxy-Substituted Carbamates
- tert-Butyl 2-Hydroxypropylcarbamate (Non-Halogenated): The absence of a chlorine atom reduces electrophilicity, making it less reactive in substitution reactions. However, the hydroxyl group retains hydrogen-bonding capability, influencing solubility and crystallinity.
Pyrrolidine-Based Carbamate ()
- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate :
This compound features a rigid pyrrolidine ring and methoxyphenyl group, enhancing steric hindrance and aromatic interactions. Unlike the linear propyl chain in the chloro derivative, this structure may reduce solubility in polar solvents but improve metabolic stability .
Physicochemical Properties
- Molecular Weight and Polarity :
this compound (estimated MW ≈ 223.7 g/mol) is lighter than the pyrrolidine derivative (MW 307.4 g/mol) . The chloro and hydroxyl groups increase polarity, favoring solubility in acetone and dichloromethane . - Thermal Stability : The tert-butyl group confers thermal stability, as seen in its resilience during reflux conditions (acetone, 60–80°C) . In contrast, iodo analogs may decompose at lower temperatures.
Biological Activity
Tert-butyl 3-chloro-2-hydroxypropylcarbamate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : CHClNO
- CAS Number : 415684-05-8
The compound features a tert-butyl group, a chloro substituent, and a hydroxypropyl moiety, which contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The compound has been shown to exhibit:
- Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase (CAT) .
- Neuroprotective Effects : In vitro studies indicate that it can protect neuronal cells from apoptosis induced by oxidative stress, particularly in models simulating ischemic conditions .
- Inhibition of Amyloid Aggregation : Research suggests that the compound may inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neuroprotective Study : In a study investigating the effects of this compound on neuroblastoma cells subjected to oxygen-glucose deprivation (OGD), it was found that the compound significantly alleviated cell death and oxidative stress. The treatment led to increased expression of neuroprotective factors such as Nrf2 and HO-1, suggesting a mechanism involving the activation of cellular defense pathways against oxidative damage .
- Amyloid Beta Interaction : Another study explored the compound's ability to inhibit amyloid beta aggregation in astrocytes. Results indicated that while there was some reduction in cell death due to amyloid exposure, the effect was moderate and required further investigation into its efficacy in vivo .
Q & A
Q. What are the common synthetic strategies for tert-butyl 3-chloro-2-hydroxypropylcarbamate, and how can reaction efficiency be monitored?
Q. How can researchers ensure purity during the isolation of this compound?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, gradient elution) are standard. Purity is assessed via melting point consistency (e.g., 85–87°C) and HPLC (>98% peak area). Impurities like unreacted epichlorohydrin are removed using activated charcoal treatment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural determination of tert-butyl carbamate derivatives?
- Collect high-resolution data (θ < 25°).
- Refine anisotropic displacement parameters for Cl and O atoms.
- Validate hydrogen bonding networks (e.g., O-H···N interactions) using Mercury software. Discrepancies in bond angles (e.g., C2–N1–C11 = 130.65°) may arise from torsional strain; iterative refinement with restraints resolves these .
Q. What role does experimental design play in optimizing the synthesis of this compound?
- Methodological Answer : Factorial design (e.g., Box-Behnken) identifies critical variables:
- Factors : Temperature, catalyst loading, reaction time.
- Response : Yield and purity.
Statistical tools (ANOVA) prioritize factors. For example, catalyst concentration (p < 0.05) often dominates over temperature. Pilot-scale validation ensures reproducibility .
Q. How do computational methods like DFT aid in understanding the conformational dynamics of tert-butyl carbamates?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates energy minima for axial vs. equatorial tert-butyl conformers. Solvent effects (e.g., implicit DMF) are modeled using the SMD continuum approach. NMR chemical shifts predicted via gauge-invariant atomic orbitals (GIAO) match experimental data, confirming solution-state conformations .
Q. What challenges arise in stereochemical elucidation of this compound, and how are they addressed?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) separates enantiomers. Optical rotation ([α]D²⁵) and electronic circular dichroism (ECD) correlate with absolute configuration. For diastereomers, NOESY NMR detects spatial proximity (e.g., hydroxy proton to adjacent chloro group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
